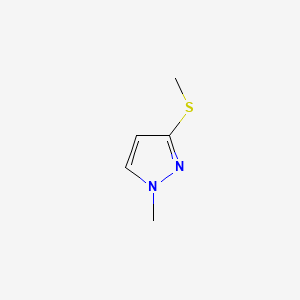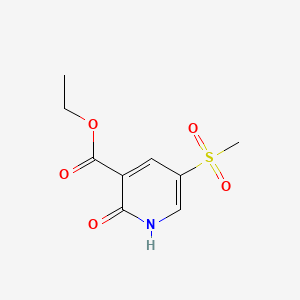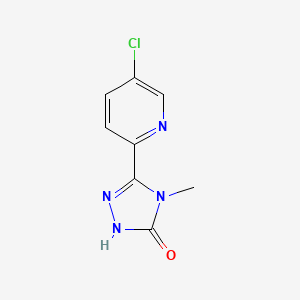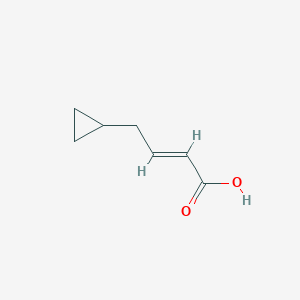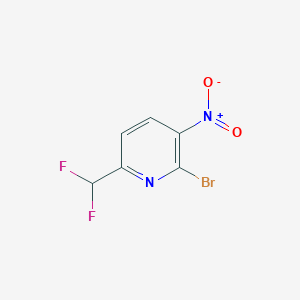
2-Bromo-6-(difluoromethyl)-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(difluoromethyl)-3-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, difluoromethyl, and nitro functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
Nitration of 2-Bromo-6-(difluoromethyl)pyridine: The synthesis of 2-Bromo-6-(difluoromethyl)-3-nitropyridine can begin with the nitration of 2-Bromo-6-(difluoromethyl)pyridine. This reaction typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.
Purification: The crude product obtained from the nitration reaction is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-Bromo-6-(difluoromethyl)-3-nitropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The difluoromethyl group can be oxidized to a carboxylic acid or other functional groups using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Reduction: Formation of 2-Bromo-6-(difluoromethyl)-3-aminopyridine.
Oxidation: Formation of 2-Bromo-6-(difluoromethyl)-3-carboxypyridine or other oxidized derivatives.
科学的研究の応用
2-Bromo-6-(difluoromethyl)-3-nitropyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Agrochemicals: It is used in the development of herbicides, fungicides, and insecticides due to its ability to interfere with biological pathways in pests.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
作用機序
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-nitropyridine depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the bromine and difluoromethyl groups can enhance binding affinity to target proteins.
Agrochemicals: It may disrupt essential biological processes in pests, such as enzyme inhibition or interference with cellular respiration.
類似化合物との比較
2-Bromo-6-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-6-(difluoromethyl)benzo[d]thiazole: Contains a benzo[d]thiazole ring instead of a pyridine ring.
2-Bromo-6-(difluoromethyl)-3-aminopyridine: The nitro group is replaced by an amino group.
Uniqueness: 2-Bromo-6-(difluoromethyl)-3-nitropyridine is unique due to the combination of bromine, difluoromethyl, and nitro groups on a pyridine ring. This unique combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
特性
分子式 |
C6H3BrF2N2O2 |
|---|---|
分子量 |
253.00 g/mol |
IUPAC名 |
2-bromo-6-(difluoromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-5-4(11(12)13)2-1-3(10-5)6(8)9/h1-2,6H |
InChIキー |
DOIQBJOBIYTANG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


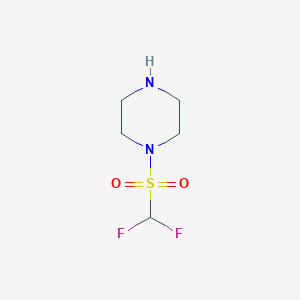
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
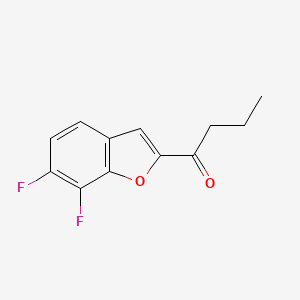
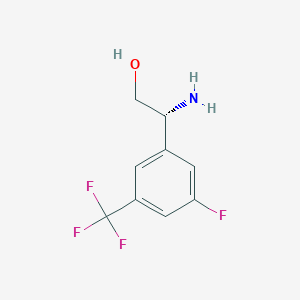
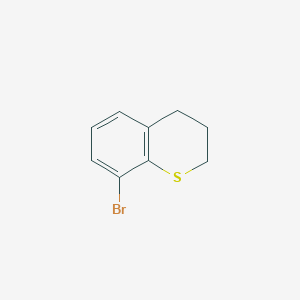
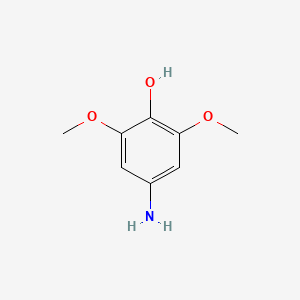
![tert-butyl (1S,4R,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13570251.png)

